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Compound of Interest

Compound Name: 2,5-Dimethylisonicotinonitrile

CAS No.: 7584-10-3

Cat. No.: B109826

Get Quote

A Strategic Scaffold for Sterically-Protected
Heterocyclic Synthesis[1]
Executive Summary
2,5-Dimethylisonicotinonitrile (2,5-dimethylpyridine-4-carbonitrile) represents a high-value

intermediate in medicinal chemistry, distinguished by its unique steric and electronic profile.[1]

[2] Unlike unsubstituted isonicotinonitrile, the presence of methyl groups at the 2- and 5-

positions creates a "steric shield" around the C4-nitrile functionality and the pyridine nitrogen.

This structural feature is critical in drug discovery for modulating metabolic stability, reducing

off-target binding, and fine-tuning the lipophilicity (LogP) of kinase inhibitors and GPCR ligands.

[2]

This guide details the structural properties, validated synthetic protocols, and strategic

applications of this molecule, serving as a blueprint for its integration into advanced drug

development workflows.[2]

Part 1: Structural Analysis & Physiochemical Profile[1]
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The efficacy of 2,5-dimethylisonicotinonitrile as a building block stems from the orthogonality

of its substituents.[2] The C5-methyl group exerts significant steric pressure on the C4-nitrile,

altering the kinetics of nucleophilic attack (e.g., hydrolysis) compared to the unhindered parent

pyridine.[2]

Table 1: Physiochemical Specifications

Property Value Notes

IUPAC Name
2,5-Dimethylpyridine-4-

carbonitrile
Systematic nomenclature

Molecular Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

Precursor CAS 589-93-5 (2,5-Lutidine starting material)

Predicted LogP ~1.9 - 2.1
Enhanced lipophilicity vs.

pyridine (0.[1][2]65)

H-Bond Acceptors 2 Pyridine N and Nitrile N

Topological PSA 36.68 Å² Favorable for CNS penetration

Key Feature C5-Methyl Steric Block Retards hydrolysis of C4-CN

Part 2: Synthetic Pathways & Scalability
The synthesis of 2,5-dimethylisonicotinonitrile is not a trivial single-step reaction due to the

inertness of the C4 position in simple pyridines. The most authoritative and scalable laboratory

route involves N-oxide activation followed by nitro-substitution and cyanation.[2]

The "N-Oxide Activation" Protocol (Self-Validating System)[1]
This protocol relies on the electrophilic susceptibility of pyridine N-oxides at the C4 position

(para).[2]

Step 1: N-Oxidation[1]

Reagents: 2,5-Lutidine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).[2]
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Mechanism: The formation of the N-oxide increases electron density at C4, permitting

electrophilic substitution (nitration).[2]

Validation Endpoint: Shift in TLC R_f (N-oxides are significantly more polar) and appearance

of N-O stretch in IR (~1250 cm⁻¹).

Step 2: C4-Nitration

Reagents: H₂SO₄, HNO₃ (Fuming).[2]

Procedure: The 2,5-dimethylpyridine-N-oxide is nitrated.[2] The 2,5-methyl pattern directs the

nitro group to the C4 position (the only open position para to the N-oxide).

Safety: Exothermic reaction; requires strict temperature control (<100°C).[2]

Step 3: Deoxygenative Cyanation (The Critical Step)

Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride, or KCN with activation.[2]

Mechanism: The nitro group is a good leaving group.[2] Nucleophilic aromatic substitution

(S_NAr) replaces -NO₂ with -CN, followed by reduction of the N-oxide.[2]

Causality: Direct cyanation of the neutral pyridine is impossible; the nitro-N-oxide

intermediate renders C4 sufficiently electrophilic.[2]

Visualizing the Synthetic Logic
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Figure 1: Step-wise synthetic workflow transforming 2,5-lutidine into the target nitrile via N-

oxide activation.
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Part 3: Reactivity & Functionalization[1]
Once synthesized, 2,5-dimethylisonicotinonitrile serves as a divergent intermediate.[2] The

"Self-Validating" aspect of using this scaffold is monitoring the disappearance of the sharp

Nitrile IR stretch (~2230 cm⁻¹) upon reaction.

1. Hydrolysis to Isonicotinic Acids[2]
Reagent: NaOH (aq) or H₂SO₄ (aq).[2]

Outcome: 2,5-Dimethylisonicotinic acid.[2]

Technical Note: The C5-methyl group provides steric hindrance, requiring harsher conditions

(higher temp/longer time) than unsubstituted isonicotinonitrile.[2] This resistance is a quality

control check for the correct isomer.[2]

2. Reduction to Amines[2]
Reagent: Raney Nickel/H₂ or LiAlH₄.[2]

Outcome: (2,5-Dimethylpyridin-4-yl)methanamine.[1][2]

Application: Precursor for reductive amination in library synthesis.[2]

3. Tetrazole Formation (Bioisostere Synthesis)[2]
Reagent: NaN₃, ZnBr₂ (Catalyst).[2]

Outcome: 5-(2,5-Dimethylpyridin-4-yl)-1H-tetrazole.

Significance: Tetrazoles are metabolically stable carboxylic acid bioisosteres, crucial in

sartans and other GPCR antagonists.[2]

Reactivity Pathway Diagram[1][2][3]
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Figure 2: Divergent synthesis pathways.[2] Note the steric influence of the 2,5-dimethyl pattern

on hydrolysis rates.

Part 4: Medicinal Chemistry Applications[4][5][7]
The 2,5-dimethylisonicotinonitrile scaffold is not merely a linker; it is a pharmacophore

modulator.[2]

1. P2X3 Receptor Antagonists In the development of chronic cough therapeutics (e.g.,

Gefapixant analogs), the pyridine ring mimics the adenine core of ATP.[2] The 2,5-dimethyl

substitution pattern is often explored to:

Twist the pyridine ring out of coplanarity with adjacent aryl rings (atropisomerism control).[2]

Fill hydrophobic pockets (Lipophilic Efficiency - LipE optimization).[2]

2. 5-HT2A/2C Agonists Substituted pyridines are used as bioisosteres for phenyl rings in

phenethylamine hallucinogens and antipsychotics. The nitrile group acts as a hydrogen bond

acceptor, while the methyl groups prevent metabolic oxidation at the susceptible C2/C6

positions (a common clearance pathway for pyridines).[2]

3. Herbicide Safeners Pyridine nitriles are precursors to agrochemicals where the electron-

deficient ring facilitates rapid degradation in soil while maintaining potency in the plant target.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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